Desthienylethyl rotigotine
Overview
Description
Desthienylethyl rotigotine is a metabolite of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used for the treatment of Parkinson’s disease and restless legs syndrome. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .
Mechanism of Action
Target of Action
Desthienylethyl rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors .
Mode of Action
As a dopamine agonist, this compound works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets results in the stimulation of post-synaptic dopaminergic neurons .
Biochemical Pathways
Its ability to stimulate dopamine receptors suggests that it may influence pathways involving dopamine signaling .
Pharmacokinetics
this compound is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . The drug shows a high apparent volume of distribution (>2500 L) and a total body clearance of 300–600 L/h . Most of the absorbed drug is eliminated in urine and feces as sulphated and glucuronidated conjugates within 24 h of patch removal .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate dopamine receptors. This can result in alleviation of symptoms in conditions like Parkinson’s disease and Restless Legs Syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of the drug may vary between subjects of different ethnic origin . Additionally, factors such as differences in height, body weight, and genetic polymorphism in drug-metabolizing enzymes may also influence the action of rotigotine .
Preparation Methods
The synthesis of rotigotine, and by extension its metabolites like desthienylethyl rotigotine, involves a multi-step processThe chiral center is introduced through the use of a key starting material, ensuring the desired enantiomer is produced . Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography to separate and purify the final product .
Chemical Reactions Analysis
Desthienylethyl rotigotine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dealkylated products .
Scientific Research Applications
Desthienylethyl rotigotine is used in scientific research to study the pharmacokinetics and pharmacodynamics of rotigotine and its metabolites. It helps in understanding the metabolic pathways and the effects of various metabolites on the body. In chemistry, it is used to explore the stability and reactivity of dopamine agonists. In biology and medicine, it aids in the development of new therapeutic agents for neurological disorders .
Comparison with Similar Compounds
Desthienylethyl rotigotine is similar to other dopamine agonists like pramipexole and ropinirole. it is unique in its specific interaction with dopamine receptors and its metabolic profile. Unlike pramipexole and ropinirole, which are primarily used in their unchanged form, this compound is a metabolite, providing insights into the metabolic fate of rotigotine. Other similar compounds include apomorphine and bromocriptine, which also act on dopamine receptors but have different pharmacokinetic properties .
Properties
IUPAC Name |
(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZWCFSAHTQT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436893 | |
Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101470-23-9 | |
Record name | Desthienylethyl rotigotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101470239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESTHIENYLETHYL ROTIGOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0A0O2B54C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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